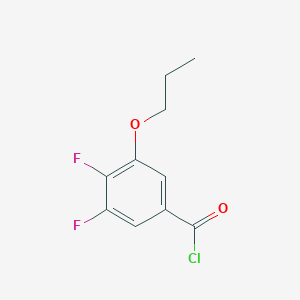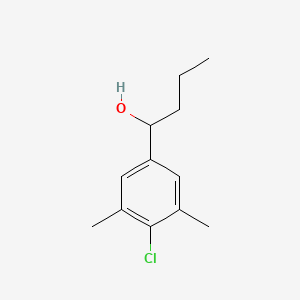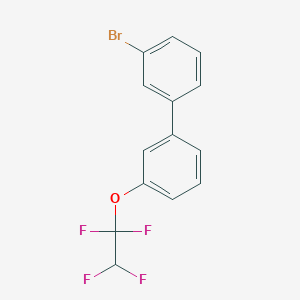
3-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is an organic compound that features a biphenyl core substituted with a bromine atom and a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Tetrafluoroethoxy Group: The next step involves the introduction of the tetrafluoroethoxy group. This can be achieved through a nucleophilic substitution reaction using a suitable tetrafluoroethoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.
Scientific Research Applications
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl depends on its specific application
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Chemical Interactions: The compound can undergo chemical reactions with other molecules, leading to the formation of new products with desired properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: A compound with a similar bromine and trifluoromethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: A compound with a similar bromine and trifluoromethoxy group.
1-Bromo-3-fluoro-2-methylbenzene: A compound with a similar bromine and fluoro group.
Uniqueness
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is unique due to the presence of both a bromine atom and a tetrafluoroethoxy group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF4O/c15-11-5-1-3-9(7-11)10-4-2-6-12(8-10)20-14(18,19)13(16)17/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVEQGYPKCWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
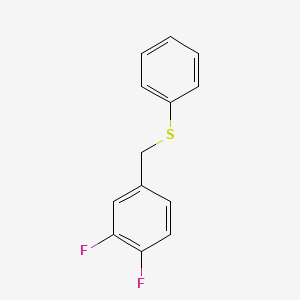
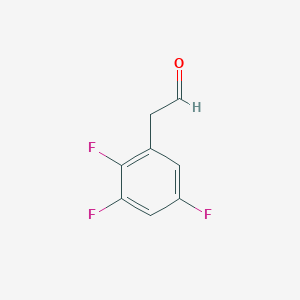
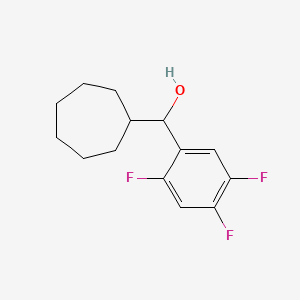
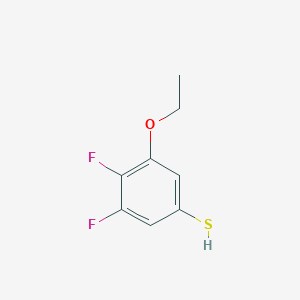
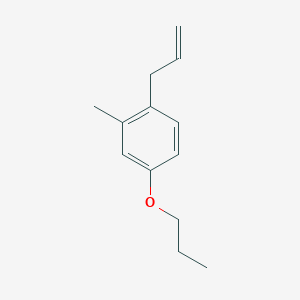
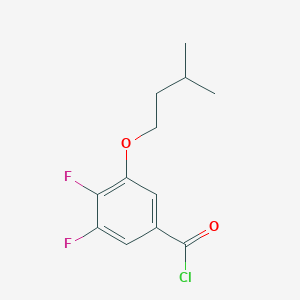
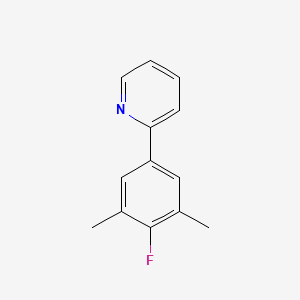
![4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7996245.png)
![4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]benzaldehyde](/img/structure/B7996252.png)
![4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7996259.png)


